molecular formula C16H22N4O3 B458043 N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B458043
M. Wt: 318.37g/mol
InChI Key: GRQLUYJTXURCIB-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic compound that features an adamantane moiety, a nitro group, and a pyrazole ring The adamantane structure is known for its rigidity and stability, which can enhance the compound’s overall stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the nitration of adamantane to form 1-nitroadamantane, followed by the introduction of the pyrazole ring through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, such as bromine or chlorine.

Major Products Formed:

    Reduction of the nitro group: Formation of N-(1-adamantyl)-4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide.

    Substitution reactions: Formation of various substituted adamantane derivatives.

Scientific Research Applications

Chemistry: N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The adamantane moiety is known to enhance the stability and bioavailability of drugs, making this compound a candidate for drug development.

Medicine: The compound’s potential antiviral and neuroprotective properties are of particular interest. Similar adamantane derivatives have been used in the treatment of influenza and Parkinson’s disease, suggesting that this compound may have similar therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The nitro group may participate in redox reactions, influencing cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Amantadine: Known for its antiviral and anti-Parkinsonian properties.

    Rimantadine: Another antiviral agent with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantane, nitro, and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural rigidity and stability, coupled with its potential for functionalization, set it apart from other similar compounds.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37g/mol

IUPAC Name

N-(1-adamantyl)-N,2-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-18(15(21)14-13(20(22)23)9-17-19(14)2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3

InChI Key

GRQLUYJTXURCIB-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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